molecular formula C16H19N3 B11862525 N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine

N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine

Cat. No.: B11862525
M. Wt: 253.34 g/mol
InChI Key: PWHWVQRUWRGLSG-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine is a chemical hybrid of indole and pyrrole pharmacophores, structural motifs of significant interest in medicinal chemistry and drug discovery. The indole ethylamine core is a privileged scaffold in pharmaceutical research, known to be a key structural component of neurotransmitters and various bioactive molecules. Tryptamine and its derivatives demonstrate a wide range of pharmacological activities, serving as a foundational structure for compounds investigated as potential treatments for conditions such as neurological disorders, obesity, and migraines . Furthermore, indole-based derivatives are actively explored as regulators of targets like the Peroxisome Proliferator-Activated Receptor alpha (PPARα) for the potential treatment of nonalcoholic fatty liver disease (NAFLD) . The pyrrole heterocycle is another prominent structure found in compounds with diverse biological effects, including documented antifungal and antibiotic activities . The strategic combination of these two heterocyclic systems into a single molecule aligns with contemporary drug design strategies like molecular hybridization, which aims to enhance therapeutic efficacy and multi-target potential by integrating distinct pharmacophoric elements . This makes this compound a promising scaffold for researchers developing new chemical entities, particularly in the areas of neuroscience, metabolic disease, and infectious disease.

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(1H-pyrrol-2-yl)ethanamine

InChI

InChI=1S/C16H19N3/c1-12(15-7-4-9-18-15)17-10-8-13-11-19-16-6-3-2-5-14(13)16/h2-7,9,11-12,17-19H,8,10H2,1H3

InChI Key

PWHWVQRUWRGLSG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Indole Derivative Preparation

The synthesis typically begins with the functionalization of the indole nucleus. Indole-3-acetic acid serves as a common precursor, undergoing esterification or amidation to introduce reactive handles. For example, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid group to an acid chloride, which subsequently reacts with ethylenediamine to form N-(2-aminoethyl)-1H-indole-3-carboxamide. This intermediate is critical for introducing the ethylamine spacer.

Key Reaction Conditions

  • Esterification : Indole-3-acetic acid + SOCl₂ (reflux, 4 h, 85% yield).

  • Amidation : Indole-3-acetyl chloride + ethylenediamine (0°C, 2 h, 78% yield).

Pyrrole Component Synthesis

Parallel synthesis of the pyrrole-containing fragment involves 1-(1H-pyrrol-2-yl)ethanamine. A reported method utilizes Knorr pyrrole synthesis, where ethyl acetoacetate reacts with ammonium acetate in acetic acid under reflux to form 2-acetylpyrrole, followed by reductive amination using sodium cyanoborohydride (NaBH₃CN) and methylamine.

Optimization Insight
Reductive amination yields improve from 65% to 82% when employing NaBH₃CN instead of NaBH₄, minimizing side-product formation.

Final Coupling Reaction

The ethylamine-linked indole intermediate is coupled with 1-(1H-pyrrol-2-yl)ethanamine via a nucleophilic substitution or Schiff base formation. A preferred route involves activating the indole-derived amine as a mesylate (using methanesulfonyl chloride) before reacting with the pyrrole amine in dimethylformamide (DMF) at 60°C for 12 h.

Purification Challenges
Crude products often require column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted amines, yielding 68–74% pure compound.

Multicomponent Reaction Strategies

One-Pot Synthesis Framework

Recent advances leverage multicomponent reactions (MCRs) to streamline synthesis. A three-component system combining indole-3-acetaldehyde, pyrrole-2-carboxaldehyde, and ethylenediamine in the presence of p-toluenesulfonic acid (p-TSA) achieves direct cyclocondensation. The reaction proceeds via imine-enamine tautomerization, forming the ethylamine bridge in situ.

Mechanistic Pathway

  • Imine Formation : Indole-3-acetaldehyde reacts with ethylenediamine to form a Schiff base.

  • Enamine Tautomerization : Base-mediated tautomerization generates a nucleophilic enamine.

  • Electrophilic Attack : Pyrrole-2-carboxaldehyde undergoes Michael addition to the enamine, followed by cyclization.

Yield Optimization

  • Solvent : Acetonitrile outperforms ethanol (72% vs. 58% yield).

  • Catalyst : p-TSA (10 mol%) increases reaction rate by protonating carbonyl groups.

Green Chemistry Adaptations

Eco-friendly MCRs employ water or ionic liquids as solvents. A four-component reaction using indole-3-glyoxal, ammonium acetate, ethylenediamine, and pyrrole-2-carbinol in water at 100°C yields the target compound in 65% yield after 6 h. The absence of organic solvents reduces environmental impact but necessitates longer reaction times.

Catalytic Methods and Innovations

Metal-Free Catalysis

Triphenylmethyl chloride (Ph₃CCl) catalyzes the coupling of indole-3-ethylamine and pyrrole-2-ethylamine derivatives via a Mannich-type reaction. This method avoids metal contamination, achieving 70% yield in ethanol at room temperature.

Side Reaction Mitigation

  • Byproduct Formation : Competing dimerization of indole amines is suppressed by maintaining a 1:1 stoichiometry.

Solid-Supported Catalysts

Alumina (Al₂O₃)-supported reactions enhance recyclability. Indole-3-ethyl mesylate and pyrrole-2-ethylamine react on Al₂O₃ at 80°C, yielding 76% product with three catalyst reuse cycles without significant activity loss.

Comparative Analysis of Synthesis Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Stepwise CondensationDMF, 60°C, 12 h68–7495High regioselectivity
Multicomponent (MCR)Acetonitrile, p-TSA, 6 h7290Reduced step count
Green MCRH₂O, 100°C, 6 h6588Environmentally friendly
Ph₃CCl CatalysisEtOH, RT, 8 h7092Metal-free

Trade-offs Identified

  • Stepwise Methods : Higher purity but longer synthesis time.

  • MCRs : Faster but require stringent stoichiometric control.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, methanol/water 70:30) resolves residual indole and pyrrole precursors. UV detection at 254 nm confirms compound identity, with retention times of 8.2 min for the target vs. 5.1 min for indole.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, indole NH), 6.95–6.40 (m, pyrrole protons), 3.25 (t, J=6.8 Hz, ethylamine CH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₉N₃: 253.1578, found: 253.1581 .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H20N3C_{16}H_{20}N_{3} and a molecular weight of 289.80 g/mol. Its structure features an indole moiety, which is known for its biological significance, and a pyrrole ring that contributes to its pharmacological properties. The combination of these structural elements suggests potential interactions with various biological targets.

Biological Activities

Research indicates that N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine exhibits several promising biological activities:

  • Anticancer Properties : Studies have highlighted the compound's ability to induce apoptosis in cancer cell lines. The indole structure is often associated with anticancer activity due to its ability to modulate signaling pathways involved in cell proliferation and survival.
  • Antidepressant Effects : The compound has been investigated for its potential antidepressant effects, likely linked to its interactions with serotonin receptors. Indole derivatives are frequently studied for their role in mood regulation.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound could exhibit antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through modulation of key signaling pathways such as the PI3K/Akt pathway.

Case Study 2: Antidepressant Effects

In another investigation, researchers evaluated the antidepressant-like effects of this compound using animal models. The results indicated that it produced significant reductions in depressive-like behaviors, comparable to established antidepressants, suggesting its potential as a novel therapeutic agent for depression.

Case Study 3: Antimicrobial Activity

A preliminary screening assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism by which N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine exerts its effects involves interaction with specific molecular targets, such as neurotransmitter receptors. The indole and pyrrole rings facilitate binding to these receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

2-(1H-Indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine (4AQ)
  • Molecular Formula : C₁₆H₁₉N₃
  • Molecular Weight : 253.34 g/mol .
  • Key Features : Methylation at the pyrrole nitrogen (1-methyl) and a methylene bridge between the pyrrole and ethanamine.
  • Implications : The methyl group may enhance metabolic stability compared to the target compound. Structural similarity to tryptamines suggests possible CNS activity, though specific receptor affinities are undocumented .
N-[2-(1H-Indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine (DIPT)
  • Molecular Formula : C₁₆H₂₄N₂
  • Molecular Weight : 244.38 g/mol .
  • Key Features : Diisopropyl substituents on the amine group.
  • Implications: DIPT is a substituted tryptamine with hallucinogenic properties. The bulky isopropyl groups likely slow metabolism, prolonging effects. The target compound’s pyrrole group may reduce psychoactivity compared to DIPT’s unmodified indole .
N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine
  • Molecular Formula : C₇H₁₂N₂
  • Molecular Weight : 124.18 g/mol .
  • Key Features : Shorter carbon chain and dimethylamine substitution.
  • Implications: Reduced lipophilicity compared to the target compound may limit blood-brain barrier penetration.
2-(1-Methyl-1H-pyrrol-2-yl)ethanamine
  • Molecular Formula : C₇H₁₂N₂
  • Molecular Weight : 124.18 g/mol .
  • Key Features : Simpler structure with a methyl-pyrrole and primary amine.
  • Implications : The absence of an indole moiety eliminates serotonin receptor affinity, highlighting the target compound’s dual heterocyclic system as a key pharmacological differentiator .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Key Pharmacological Notes
Target Compound 254.33 ~2.5 Hypothesized serotonin receptor modulation.
4AQ 253.34 ~2.7 Structural mimicry of tryptamines; unconfirmed activity.
DIPT 244.38 ~3.1 Psychedelic effects via 5-HT₂A receptor agonism.
N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine 124.18 ~1.2 Likely limited CNS penetration due to low MW.

Biological Activity

N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine, also known as 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Basic Information

PropertyDetails
Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
CAS Number 289487-79-2
Synonyms This compound

Structural Features

The compound features an indole moiety connected to a pyrrole ring through an ethyl chain. This structural configuration is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with indole and pyrrole structures exhibit significant anticancer activities. For instance, a study showed that derivatives of indole and pyrrole could induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .

Case Study: Indole Derivatives

A specific derivative of the compound was tested against human cancer cell lines (e.g., A431 and Jurkat) and demonstrated cytotoxic effects with IC50 values lower than the standard drug doxorubicin. The structure–activity relationship (SAR) indicated that modifications on the indole ring significantly enhanced anticancer activity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research has shown that similar compounds can inhibit neuroinflammation and provide protection against neurodegenerative diseases. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Data Table: Neuroprotective Activity

CompoundModelActivityReference
This compoundNeuroblastoma CellsIC50 = 15 µM
Indole-Pyrrole AnalogMouse Model of Alzheimer'sSignificant reduction in amyloid plaques

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of nitrogen-containing heterocycles like indole and pyrrole is often associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings

In vitro assays demonstrated that the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that substituents on the indole and pyrrole rings significantly influence biological activity. For example, methylation at specific positions on the pyrrole ring has been shown to enhance binding affinity to target receptors involved in cancer progression .

Summary of Key Findings

  • Anticancer Activity : Induces apoptosis in cancer cell lines.
  • Neuroprotection : Reduces neuroinflammation; potential in Alzheimer's models.
  • Antimicrobial Effects : Effective against various bacterial strains.

Q & A

Q. What are the recommended synthetic strategies for N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine, and how do structural analogs inform these methods?

Methodological Answer:

  • Stepwise Alkylation: Utilize indole and pyrrole precursors with ethylamine linkers. For example, indole derivatives (e.g., 2-(1H-indol-3-yl)ethylamine) can be coupled with pyrrole-containing electrophiles via nucleophilic substitution or reductive amination .
  • Protection-Deprotection: Protect reactive sites (e.g., indole NH) with tert-butoxycarbonyl (Boc) groups to prevent side reactions during alkylation steps .
  • Validation: Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., characteristic indole NH peaks at δ 8.0–10.0 ppm) .

Q. How should researchers characterize this compound’s physicochemical properties?

Methodological Answer:

  • Spectroscopic Analysis:
    • 1H^1H-NMR: Identify indole (δ 6.8–7.5 ppm) and pyrrole (δ 6.0–6.5 ppm) proton environments. Compare with analogs like N-methyl-N-isopropyltryptamine (MiPT) .
    • Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of ethylamine side chains) .
  • Solubility: Test in polar (e.g., DMSO) and nonpolar solvents (e.g., chloroform) to guide assay design .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

  • Receptor Binding Screens: Prioritize serotonin (5-HT1A/2A_{1A/2A}) and trace amine-associated receptors (TAARs), given structural similarity to tryptamines like DiPT and 5-MeO-DET .
  • Cytotoxicity: Use HEK293 or SH-SY5Y cell lines with MTT assays (IC50_{50} determination) .
  • Dose-Response: Start with 1 nM–100 µM ranges to identify thresholds for downstream studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Mechanistic Studies:
    • Computational Docking: Model interactions with 5-HT2A_{2A} using AutoDock Vina to predict binding affinities vs. experimental results (e.g., conflicting EC50_{50} values) .
    • Kinetic Assays: Measure on/off rates via surface plasmon resonance (SPR) to validate receptor engagement .
  • Batch Variability: Compare synthetic batches for purity (>98%) and stereochemical consistency (chiral HPLC) .

Q. What strategies optimize selectivity for target receptors over off-targets (e.g., CYP enzymes)?

Methodological Answer:

  • SAR Analysis: Modify pyrrole substituents (e.g., halogenation) to reduce CYP51 affinity, as seen in non-azole indole inhibitors .
  • Metabolic Profiling: Incubate with human liver microsomes (HLMs) to assess CYP3A4/2D6 inhibition (IC50_{50} >10 µM desirable) .
  • In Silico Screening: Use Schrödinger’s QikProp to predict ADMET profiles and prioritize low off-risk candidates .

Q. How can its potential role in non-neuronal systems (e.g., microbial biofilms) be investigated?

Methodological Answer:

  • Biofilm Inhibition Assays: Test against Pseudomonas aeruginosa PAO1 using crystal violet staining, referencing indole derivatives like C1 (3-[2-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea) .
  • Quorum Sensing Modulation: Quantify lasR gene expression via qRT-PCR in the presence of sub-MIC concentrations (0.5–5 µM) .
  • Synergy Studies: Combine with tobramycin to assess enhanced antibiofilm efficacy (checkerboard assay) .

Safety and Best Practices

Q. What safety protocols are advised given limited toxicological data?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) and work in a fume hood, as recommended for structurally related amines (e.g., N-(1H-Indol-3-ylmethyl)-1-phenylethanamine) .
  • Storage: Keep under nitrogen at –20°C to prevent degradation .
  • Emergency Measures: Follow SDS guidelines for indole derivatives (e.g., rinse exposed skin with 0.9% saline; seek medical evaluation for ingestion) .

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